

Application Notes and Protocols for the Quantification of γ-Carboxyethyl Hydroxychroman (γ-CEHC)

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Compound of Interest		
Compound Name:	Gamma-CEHC	
Cat. No.:	B062449	Get Quote

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Introduction

y-Carboxyethyl hydroxychroman (γ-CEHC) is a water-soluble metabolite of gamma-tocopherol (γ-T), a prominent form of vitamin E found in the diet. Unlike its parent compound, γ-CEHC exhibits unique biological activities, including anti-inflammatory and natriuretic properties. Accurate quantification of γ-CEHC in biological matrices is crucial for understanding the metabolism, bioavailability, and physiological roles of vitamin E, and for investigating its potential as a biomarker for various health conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of γ-CEHC in complex biological samples such as plasma and serum.

Experimental Protocols

This section details the methodologies for the quantification of y-CEHC in human plasma or serum using LC-MS/MS.

Preparation of Standards and Quality Controls

• Stock Solution: Prepare a stock solution of γ-CEHC analytical standard in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. Store at -20°C or lower.



- Working Standard Solutions: Serially dilute the stock solution with the same solvent to prepare a series of working standard solutions at concentrations appropriate for constructing a calibration curve (e.g., 0.1 to 1000 ng/mL).
- Internal Standard (IS): The ideal internal standard is a stable isotope-labeled y-CEHC (e.g., d4-y-CEHC).[1] If unavailable, a structurally related compound that is not endogenously present in the sample matrix can be used after thorough validation.[2] Prepare a stock solution of the IS and a working solution at a fixed concentration (e.g., 100 ng/mL).
- Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped serum or a synthetic matrix) to prepare calibration standards at a minimum of six concentration levels. Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation from Human Plasma/Serum

This protocol is designed for the extraction of y-CEHC from plasma or serum samples.

Materials:

- Human plasma or serum samples
- Internal Standard (IS) working solution
- Protein precipitation solvent (e.g., acetonitrile or methanol, ice-cold)
- Centrifuge capable of reaching >10,000 x g
- Evaporation system (e.g., nitrogen evaporator or vacuum centrifuge)
- Reconstitution solvent (e.g., mobile phase A or a mixture of mobile phase A and B)

Procedure:

Thaw plasma/serum samples on ice.



- To 100 μL of each sample, calibration standard, and QC, add a precise volume of the IS working solution (e.g., 10 μL). Vortex briefly.
- Add three volumes of ice-cold protein precipitation solvent (e.g., 300 μL of acetonitrile) to each tube.[3]
- Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new set of tubes.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C or using a vacuum centrifuge.
- Reconstitute the dried extract in a specific volume of the reconstitution solvent (e.g., 100 μL).
 Vortex to ensure complete dissolution.
- Centrifuge the reconstituted samples to pellet any remaining particulates.
- Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):[4]

- Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm) is suitable.
- Mobile Phase A: Water with 0.1% formic acid.[4]



Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[4]

• Flow Rate: 0.2 - 0.4 mL/min.

• Column Temperature: 40°C.

Injection Volume: 5 - 10 μL.

• Gradient Elution: An example gradient is as follows:

Time (min)	% Mobile Phase B	
0.0	5	
1.0	5	
5.0	95	
7.0	95	
7.1	5	

| 10.0 | 5 |

Mass Spectrometry Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for γ-CEHC.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: These must be optimized for the specific instrument. The precursor ion will be the deprotonated molecule [M-H]⁻. Example transitions are:
 - y-CEHC: Q1 (m/z) -> Q3 (m/z) To be determined empirically on the specific instrument.
 - Internal Standard (e.g., d4-γ-CEHC): Q1 (m/z) -> Q3 (m/z) To be determined empirically on the specific instrument.



• Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

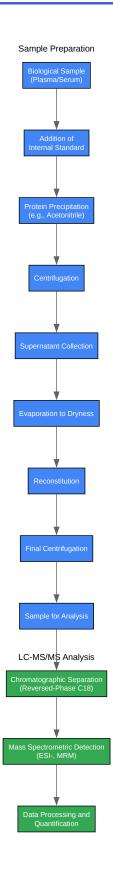
Data Presentation

The following table summarizes quantitative data for y-CEHC from the literature.

Analytical Method	Matrix	Linearity Range	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Reference
GC-MS	Human Plasma	0.0025 - 1 μΜ	5 nmol/L	Not Reported	[5]
LC-MS/MS	Equine Plasma/Seru m	0.1 - 1000 ng/mL	8 - 330 pg/mL	Not Reported	[6]

Mandatory Visualization





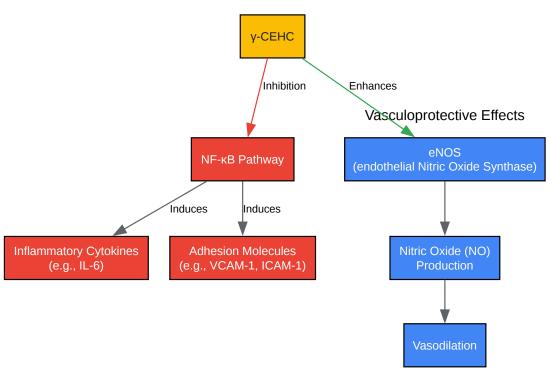
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Caption: Experimental workflow for y-CEHC quantification.



Proposed Signaling Pathway of γ-CEHC

Anti-inflammatory Effects



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Caption: Proposed signaling pathway of y-CEHC.

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